N-allyl-4-(allyloxy)-3-bromobenzamide
Description
N-Allyl-4-(allyloxy)-3-bromobenzamide is a halogenated aromatic compound featuring a benzamide core with two distinct allyl substituents: an allyl ether (-O-CH₂CH=CH₂) at the para position and an allyl amide (-NH-CH₂CH=CH₂) at the N-position. The meta position on the benzene ring is substituted with a bromine atom. This structure combines electrophilic halogenation, aromatic ethers, and amide functionalities, making it a candidate for applications in medicinal chemistry and polymer science.
Molecular Formula: C₁₃H₁₄BrNO₂ Molecular Weight: 296.16 g/mol Key Features:
- Bromine atom (electrophilic substituent).
- Dual allyl groups (ether and amide).
- Benzamide backbone (polar, hydrogen-bonding capability).
Properties
Molecular Formula |
C13H14BrNO2 |
|---|---|
Molecular Weight |
296.16g/mol |
IUPAC Name |
3-bromo-4-prop-2-enoxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C13H14BrNO2/c1-3-7-15-13(16)10-5-6-12(11(14)9-10)17-8-4-2/h3-6,9H,1-2,7-8H2,(H,15,16) |
InChI Key |
NCOJPIYYZFUKSX-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)C1=CC(=C(C=C1)OCC=C)Br |
Canonical SMILES |
C=CCNC(=O)C1=CC(=C(C=C1)OCC=C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Aromatic Compounds
Bromine and chlorine substituents influence electronic properties and reactivity.
Key Findings :
Allyl-Containing Compounds
Allyl groups impart reactivity (e.g., polymerization) and influence hydrophobicity.
Key Findings :
- The target’s dual allyl groups may increase hydrophobicity compared to sodium 3-(allyloxy)-2-hydroxypropanesulphonate, which has a polar sulfonate group enhancing water solubility .
- Compounds with multiple allyl ethers (e.g., C₁₄H₂₄O₃) are prone to crosslinking reactions, suggesting the target’s allyl groups could participate in similar polymerization under radical initiators .
Benzamide Derivatives
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|
| This compound | Br, allyl ether/amide | C₁₃H₁₄BrNO₂ | 296.16 | — |
| 4-Aminobenzamide | Amino group | C₇H₈N₂O | 136.15 |
Key Findings :
- Amide groups in both compounds facilitate hydrogen bonding, but the target’s allyl substituents may reduce solubility in polar solvents compared to 4-aminobenzamide .
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